MLCK Peptide Binds Calmodulin with >8,500,000-Fold Higher Potency than the Small-Molecule Calmodulin Antagonist W-7
MLCK peptide (CAS 135467-90-2) exhibits exceptionally high affinity for calmodulin (CaM), with a reported dissociation constant (Kd) of 6 pM . In stark contrast, the widely used small-molecule CaM antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) inhibits MLCK with an IC50 of 51 µM [1]. This represents a potency difference exceeding 8.5 million-fold in favor of MLCK peptide. The extreme affinity of MLCK peptide enables complete sequestration of CaM at low nanomolar concentrations in vitro, whereas W-7 requires concentrations in the tens to hundreds of micromolar range, which can introduce off-target effects and cellular toxicity [1].
| Evidence Dimension | Calmodulin binding affinity / MLCK inhibitory potency |
|---|---|
| Target Compound Data | Kd = 6 pM for calmodulin binding |
| Comparator Or Baseline | W-7: IC50 = 51 µM for MLCK inhibition |
| Quantified Difference | ~8,500,000-fold higher potency for MLCK peptide (based on 6 pM vs. 51 µM) |
| Conditions | Biochemical binding assays; MLCK activity assays using smooth muscle myosin light chain as substrate |
Why This Matters
This vast potency differential dictates that MLCK peptide is the reagent of choice for experiments requiring complete and specific CaM neutralization at low concentrations, avoiding the off-target liabilities and cytotoxicity associated with high micromolar concentrations of small-molecule antagonists.
- [1] Hidaka H, Sasaki Y, Tanaka T, Endo T, Ohno S, Fujii Y, Nagata T. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proc Natl Acad Sci U S A. 1981 Jul;78(7):4354-7. doi: 10.1073/pnas.78.7.4354. PMID: 6945588. View Source
